PEG2000-DGG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

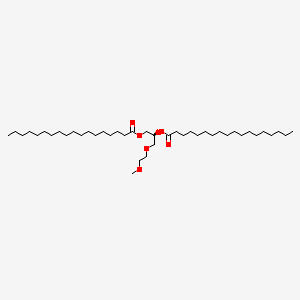

Formule moléculaire |

C42H82O6 |

|---|---|

Poids moléculaire |

683.1 g/mol |

Nom IUPAC |

[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C42H82O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(43)47-39-40(38-46-37-36-45-3)48-42(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h40H,4-39H2,1-3H3/t40-/m0/s1 |

Clé InChI |

NCSNIEUPEZYVMN-FAIXQHPJSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COCCOC)OC(=O)CCCCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

Physicochemical Properties of PEG2000-Dendron G2 Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of PEG2000-Dendron G2 (referred to as PEG2000-DGG), a class of amphiphilic block copolymers with significant potential in drug delivery and nanotechnology. These conjugates self-assemble in aqueous environments to form micellar nanostructures, offering a versatile platform for the encapsulation and targeted delivery of therapeutic agents. This document details their synthesis, micellar characteristics, and the experimental protocols used for their characterization.

Core Physicochemical Properties

The conjugation of a hydrophilic polyethylene glycol (PEG) chain of approximately 2000 Da with a hydrophobic second-generation (G2) dendron creates an amphiphilic molecule that can spontaneously form core-shell micellar structures in aqueous solutions. The physicochemical properties of these micelles are critical for their application as drug delivery vehicles.

A key study by Kim et al. (2005) investigated urethane-amide dendrons coupled with a methoxy-terminated PEG2000 (MeO-PEG, Mn = 2000). The second-generation dendron conjugate (PEG-2GOc) demonstrated clear micelle formation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of PEG2000-G2 dendron conjugate micelles based on available literature.

| Property | Value | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | 7.5 mg/L | Fluorescence Spectroscopy (Pyrene probe) | [1] |

| Mean Hydrodynamic Diameter | 90 nm | Dynamic Light Scattering (DLS) | [1] |

| Zeta Potential | -7.32 mV | Dynamic Light Scattering (DLS) | [2] |

Note: The zeta potential value is for a PEG-citrate G2 dendrimer, which serves as an example of a PEGylated G2 dendron. The surface charge can vary depending on the specific chemistry of the dendron's terminal groups.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound nanoparticles. The following sections outline the standard experimental protocols for determining the key physicochemical parameters.

Synthesis of PEG2000-Dendron G2 Conjugate

The synthesis of PEG-dendron conjugates typically involves a convergent approach where the dendron is first synthesized and then coupled to the PEG chain.[1]

Materials:

-

Methoxy-poly(ethylene glycol) (MeO-PEG, Mn = 2000)

-

Second-generation urethane-amide dendron with a focal point reactive group

-

Coupling agents (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP))

-

Appropriate solvents (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Activate the focal point of the G2 dendron.

-

React the activated dendron with the terminal hydroxyl group of MeO-PEG2000 in the presence of coupling agents.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature for a specified period (e.g., 24-48 hours).

-

Purify the resulting this compound conjugate using techniques such as dialysis or size exclusion chromatography to remove unreacted starting materials and byproducts.

-

Characterize the final product using techniques like ¹H NMR and FTIR spectroscopy to confirm the successful conjugation.[3]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic molecules begin to self-assemble into micelles. It is a critical indicator of the stability of the micelles upon dilution in the bloodstream. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a common and sensitive method for CMC determination.[4][5][6]

Materials:

-

This compound conjugate

-

Pyrene (fluorescent probe)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Aliquot the pyrene solution into a series of vials and evaporate the solvent to form a thin film of pyrene.

-

Prepare a series of aqueous solutions of the this compound conjugate with concentrations spanning the expected CMC.

-

Add the polymer solutions to the pyrene-coated vials and allow them to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micellar cores.

-

Measure the fluorescence emission spectra of pyrene (typically with an excitation wavelength of around 335 nm).

-

Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the polymer concentration.

-

The CMC is determined from the inflection point of this plot, where a significant change in the I₁/I₃ ratio occurs, indicating the partitioning of pyrene from the polar aqueous environment to the nonpolar micellar core.[6]

Measurement of Hydrodynamic Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in a solution. The zeta potential, which indicates the surface charge and stability of the nanoparticles, is also typically measured using an instrument based on DLS principles.[7][8][9]

Materials:

-

Aqueous dispersion of this compound micelles

-

DLS instrument with a zeta potential measurement capability

-

Disposable cuvettes

Procedure for Hydrodynamic Size:

-

Prepare a dilute, dust-free sample of the this compound micelle solution in a suitable buffer. Filtration through a 0.22 µm or 0.45 µm filter is recommended.[10]

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Perform the DLS measurement, where the instrument's software will analyze the fluctuations in scattered light intensity to calculate the translational diffusion coefficient, and subsequently the hydrodynamic diameter using the Stokes-Einstein equation.

-

The polydispersity index (PDI) will also be provided, indicating the breadth of the size distribution.

Procedure for Zeta Potential:

-

Prepare the sample in a low ionic strength buffer to ensure sufficient particle mobility.

-

Inject the sample into a specialized zeta potential cell, taking care to avoid air bubbles.

-

Place the cell into the instrument.

-

The instrument applies an electric field across the sample, causing the charged particles to move.

-

The velocity of the particles (electrophoretic mobility) is measured by laser Doppler velocimetry.

-

The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.[8]

Visualizations

Experimental Workflow for Physicochemical Characterization

Cellular Uptake Signaling Pathway

The cellular uptake of PEGylated nanoparticles, including dendrimer-based systems, is a complex process that can occur through various endocytic pathways. PEGylation is known to reduce non-specific protein adsorption, prolonging circulation time and potentially altering the primary uptake mechanism.[11][12]

References

- 1. Synthesis and micellar characteristics of dendron-PEG conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of thermoresponsive polyamidoamine-polyethylene glycol-poly (D, L-lactide) (PAMAM-PEG-PDLLA) core-shell nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

PEG2000-DGG structure and chemical composition

An In-depth Technical Guide on the Structure and Chemical Composition of DMG-PEG2000

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylated lipids are fundamental components in the design of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) utilized for nucleic acid therapies like mRNA vaccines.[1][2] One such critical excipient is 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly referred to as DMG-PEG2000.[3][4] This synthetic lipid plays a pivotal role in the formulation, stability, and in vivo performance of LNPs. For instance, it is a key component in the drug delivery system for the Moderna COVID-19 vaccine.[1]

This technical guide provides a comprehensive overview of the chemical structure, composition, physicochemical properties, and analytical characterization of DMG-PEG2000. It is intended to serve as a resource for researchers and professionals involved in the development of nanomedicines.

Chemical Structure and Composition

DMG-PEG2000 is an amphiphilic polymer, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties.[3] Its structure is modular, consisting of three distinct parts: a hydrophobic lipid anchor, a hydrophilic polymer chain, and a linker connecting them.[3]

-

Hydrophobic Anchor (The "DGG" component): The anchor is 1,2-dimyristoyl-rac-glycerol (DMG). It consists of a glycerol backbone to which two myristoyl fatty acid chains are attached via ester bonds. Each myristoyl chain is a saturated 14-carbon fatty acid. This lipid moiety allows the molecule to securely embed within the lipid bilayer of a nanoparticle.[3][4]

-

Hydrophilic Chain: The hydrophilic part is a methoxy-terminated polyethylene glycol (mPEG) chain with an average molecular weight of approximately 2000 Daltons (Da).[3] This long, flexible, and water-soluble polymer chain extends from the nanoparticle surface into the aqueous environment, forming a protective hydration layer.[3][5]

-

Linker: The glycerol anchor and the PEG chain are covalently linked. The full chemical name, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, indicates the PEG chain is attached at the 3rd position of the glycerol backbone.[6]

The combination of these components results in a molecule with the CAS Registry Number 160743-62-4.[3][7]

Physicochemical Properties

The unique amphiphilic structure of DMG-PEG2000 dictates its physicochemical properties, which are crucial for its function in drug delivery formulations. In aqueous solutions, these molecules self-assemble into micellar structures when their concentration exceeds the critical micelle concentration (CMC).[3]

Table 1: Physicochemical Properties of DMG-PEG2000

| Property | Value | References |

|---|---|---|

| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | [2][3] |

| Synonyms | DMG-PEG(2000), mPEG-DMG | [6][7] |

| CAS Number | 160743-62-4 | [3][7] |

| Average Molecular Weight | ~2509.2 g/mol | [2][3] |

| Molecular Formula | (C₂H₄O)nC₃₂H₆₂O₅ | [6] |

| Appearance | White or off-white solid powder or waxy flakes | [3][8] |

| Solubility | Soluble in organic solvents (Ethanol, Methanol, DMSO, Chloroform) and hot water. | [2][3][6] |

| Storage Conditions | -20°C, protected from light and moisture. | [3][9] |

| Purity (Commercial Batches) | Typically >98.5% | [10] |

| Stability | Ester bonds may undergo hydrolysis. Stable for ≥4 years under proper storage. |[3][9] |

Synthesis and Manufacturing

The synthesis of PEG-lipid conjugates like DMG-PEG2000 generally involves the covalent attachment of a pre-functionalized PEG chain to the lipid anchor. While specific proprietary methods may vary, a general synthetic strategy involves reacting an activated PEG derivative with the dimyristoyl glycerol lipid.

A plausible synthetic workflow is outlined below. This involves activating the terminal hydroxyl group of mPEG2000 (e.g., via mesylation or tosylation) to make it a good leaving group, followed by a nucleophilic substitution reaction with 1,2-dimyristoyl-rac-glycerol.

Experimental Protocols for Characterization

A suite of analytical techniques is required to confirm the structure, purity, and quality of DMG-PEG2000. These methods are essential for quality control in both research and manufacturing settings.[10]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming the chemical structure and assessing the purity of PEG conjugates.[11][12]

-

Objective: To verify the presence of all key structural components (PEG chain, methoxy terminus, glycerol backbone, and myristoyl chains) and to determine the degree of PEGylation.

-

Sample Preparation: Dissolve a small amount of DMG-PEG2000 in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).

-

Data Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Expected Signals:

-

A large, characteristic peak for the repeating ethylene oxide units (-O-CH₂-CH₂-) of the PEG backbone, typically around δ = 3.6 ppm.[13]

-

A singlet for the terminal methoxy group (-OCH₃) protons around δ = 3.3 ppm.

-

Signals corresponding to the protons on the glycerol backbone and the aliphatic protons of the two myristoyl chains.

-

-

Advanced Analysis: For large polymers like PEG2000, ¹H-¹³C coupling can cause satellite peaks to appear alongside the main PEG signal.[14] While often overlooked, these coupled peaks can be accurately integrated to determine the polymer's molecular weight and the efficiency of conjugation.[11][14]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and, importantly, the molecular weight distribution (polydispersity) of the polymer.

-

Objective: To confirm the average molecular weight and assess the distribution of PEG chain lengths in the sample.

-

Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly employed.[10][15][16]

-

Sample Preparation: The sample is mixed with a suitable matrix (for MALDI) or dissolved in an appropriate solvent (for ESI) for analysis.

-

Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to an individual oligomer with a different number of ethylene oxide units.[15] The peaks are typically separated by 44 Da (the mass of one ethylene oxide monomer). Often, these are observed as sodium adducts ([M+Na]⁺).[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of DMG-PEG2000 and quantifying any synthesis-related or degradation-related impurities.[10][17]

-

Objective: To separate the main DMG-PEG2000 component from impurities such as free fatty acids, free glycerol, or unreacted PEG.[10]

-

Column: A reverse-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water, methanol, acetonitrile) is common.[17]

-

Detector: Since PEG-lipids lack a strong UV chromophore, universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are required.[10] An HPLC-CAD method has been specifically optimized for the impurity profiling of DMG-PEG2000.[10]

-

Validation: The method should be validated for linearity, precision, accuracy, and sensitivity to be considered a stability-indicating assay.[17]

Role in Drug Delivery: The "Stealth" Effect

The primary function of DMG-PEG2000 in lipid nanoparticles is to create a "stealth" effect, which significantly improves the pharmacokinetic profile of the drug carrier.[5] This is not a signaling pathway in the classical sense but a critical physicochemical mechanism that dictates the biological fate of the nanoparticle.

-

Steric Stabilization: The DMG anchor incorporates into the LNP's outer lipid layer, while the long, hydrophilic PEG2000 chains project outwards.[3] This creates a dense, neutral, and water-rich corona around the nanoparticle.[5] This layer physically prevents nanoparticles from aggregating, enhancing colloidal stability.[18][19]

-

Reduced Opsonization: In the bloodstream, foreign particles are typically coated by plasma proteins called opsonins. This process, known as opsonization, marks the particles for rapid clearance by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen.[5] The hydrophilic PEG shield sterically hinders the binding of these proteins.[5][19]

-

Prolonged Circulation: By evading the RES, "stealth" LNPs remain in systemic circulation for a much longer period.[20][21] This extended half-life increases the probability that the nanoparticle will reach its intended target tissue.[21]

-

Controlled Shedding: It is hypothesized that over time, the DMG-PEG2000 molecules can desorb or "shed" from the LNP surface. This unmasking of the underlying particle is thought to be a crucial step for subsequent cellular uptake and endosomal escape, allowing the encapsulated drug (e.g., mRNA) to be released into the cytoplasm of the target cell.[3]

Conclusion

DMG-PEG2000 is a highly specialized, multi-functional excipient that is indispensable for modern drug delivery systems like lipid nanoparticles. Its well-defined amphiphilic structure, comprising a dimyristoyl glycerol anchor and a hydrophilic PEG2000 chain, imparts crucial physicochemical properties to nanocarriers. These properties include enhanced colloidal stability and a "stealth" characteristic that prolongs circulation time, ultimately enabling effective delivery of therapeutic payloads to target tissues. A thorough understanding of its chemical composition and the use of robust analytical methods for its characterization are paramount for the development of safe and efficacious nanomedicines.

References

- 1. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]

- 4. researchgate.net [researchgate.net]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Dmg-peg 2000 | C34H66O6 | CID 10257450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. avantiresearch.com [avantiresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Role of PEG2000-DSG in Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their critical role in mRNA-based COVID-19 vaccines. The composition of these LNPs is meticulously engineered to ensure stability, biocompatibility, and efficient delivery of their cargo. A key component in many LNP formulations is the PEGylated lipid, which consists of a polyethylene glycol (PEG) polymer attached to a lipid anchor. This guide provides an in-depth technical overview of the mechanism of action of a specific PEGylated lipid, 1,2-distearoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG2000-DSG), in lipid nanoparticles.

PEG2000-DSG is a non-ionic, PEGylated lipid where the PEG polymer (with a molecular weight of 2000 Daltons) is linked to a distearoyl-rac-glycerol (DSG) anchor.[1] The DSG anchor consists of a glycerol backbone with two stearic acid (C18) chains.[2] This structure allows the hydrophobic DSG moiety to embed within the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain extends into the aqueous environment, forming a protective layer.[1] This "stealth" characteristic is central to the functionality of PEGylated LNPs.

Mechanism of Action of PEG2000-DSG

The incorporation of PEG2000-DSG into LNP formulations profoundly influences their physicochemical properties and biological behavior. Its mechanism of action can be understood through its impact on nanoparticle stability, pharmacokinetics, and cellular interactions.

Nanoparticle Stability and Formulation

During the formulation process, typically involving the rapid mixing of lipids dissolved in an organic solvent with an aqueous phase containing the nucleic acid cargo, PEG2000-DSG plays a crucial role in controlling particle size and preventing aggregation.[3][4] The hydrophilic PEG chains create a steric barrier that prevents the newly formed nanoparticles from fusing, ensuring the formation of monodisperse particles of a desired size.[5]

The "PEG Dilemma": Steric Hindrance and Prolonged Circulation

Once administered in vivo, the PEG layer on the surface of the LNPs provides a "stealth" characteristic, which is a double-edged sword often referred to as the "PEG dilemma".[3]

-

Prolonged Circulation: The hydrated PEG chains reduce the adsorption of opsonins (blood proteins) onto the nanoparticle surface. This minimizes recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, thereby prolonging the circulation half-life of the LNPs.[3][6] This extended circulation time increases the probability of the LNPs reaching their target tissues.[6]

-

Reduced Cellular Uptake: Conversely, the same steric hindrance that prevents opsonization also impedes the interaction of LNPs with target cells, potentially reducing cellular uptake and endosomal escape.[3][7]

PEG Shedding and Protein Corona Formation

The duration of the PEG shield is influenced by the length of the lipid anchor. PEG-lipids with longer acyl chains, such as the C18 chains of DSG, are more stably anchored in the LNP membrane compared to those with shorter chains like the C14 chains of dimyristoyl-rac-glycerol (DMG).[5][7] This slower dissociation, or "shedding," of PEG2000-DSG from the LNP surface means that the nanoparticle remains "stealthed" for a longer period.[5]

As PEG-lipids gradually desorb from the LNP surface, blood proteins can adsorb, forming a "protein corona." The composition of this protein corona can influence the biodistribution and cellular uptake of the LNPs. For instance, the adsorption of apolipoprotein E (ApoE) can facilitate uptake in hepatocytes via the low-density lipoprotein receptor (LDLR). The slower shedding of PEG2000-DSG delays this process compared to LNPs formulated with shorter-chain PEG-lipids.

Influence on Transfection Efficiency

The choice of PEGylated lipid significantly impacts the transfection efficiency of the LNP-encapsulated nucleic acid. While a longer circulation time is generally beneficial, the reduced cellular uptake associated with more stable PEGylation can negatively affect cargo delivery. Studies have shown that LNPs formulated with shorter-chain PEG-lipids, like DMG-PEG2000, can exhibit higher in vitro and in vivo transfection efficacy than those with DSG-PEG2000, attributed to their faster PEG shedding, which facilitates cellular uptake and endosomal escape.

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties and in vivo behavior of LNPs containing PEGylated lipids.

Table 1: Physicochemical Properties of PEGylated LNPs

| Parameter | Value | Reference |

| Typical Molar Ratio of PEG-lipid in LNPs | 1-5 mol% | [3][4] |

| Size of LNPs formulated with PEG-lipids | 70 - 195 nm | [5] |

| Polydispersity Index (PDI) | < 0.2 (indicative of monodisperse particles) | |

| Zeta Potential | Near-neutral | [5] |

| mRNA Encapsulation Efficiency | >80-90% |

Table 2: Influence of PEG-lipid Anchor Length on LNP Pharmacokinetics

| PEG-lipid Anchor | Circulation Half-life (t1/2) | Liver Accumulation | Spleen Accumulation | Reference |

| C14 (e.g., DMG) | Shorter | Higher | Lower | |

| C18 (e.g., DSG, DSPE) | Longer | Lower | Higher |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs using a microfluidic device.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

PEG2000-DSG

-

Nucleic acid (e.g., mRNA, siRNA)

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, DSPC, cholesterol, and PEG2000-DSG at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the nucleic acid solution in the aqueous buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and another for the nucleic acid-aqueous solution.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces nanoprecipitation and self-assembly of the LNPs.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation.

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter (Z-average) and PDI.

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry

-

Procedure: Dilute the LNP suspension in an appropriate low-salt buffer. Measure the electrophoretic mobility of the LNPs using an instrument like the Malvern Zetasizer to determine the surface charge (zeta potential).

3. Nucleic Acid Encapsulation Efficiency:

-

Technique: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)

-

Procedure:

-

Measure the total amount of nucleic acid in the LNP formulation after disrupting the particles with a surfactant (e.g., Triton X-100).

-

Measure the amount of unencapsulated (free) nucleic acid in the intact LNP suspension.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100.

-

In Vitro Transfection Assay

Materials:

-

Target cell line (e.g., HeLa, HEK293)

-

Cell culture medium

-

LNPs encapsulating reporter mRNA (e.g., Luciferase, GFP)

-

Luciferase assay reagent or flow cytometer

Procedure:

-

Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of the LNP-mRNA formulation.

-

Incubate for a specified period (e.g., 24, 48 hours).

-

For luciferase mRNA, lyse the cells and measure the luciferase activity using a luminometer.

-

For GFP mRNA, analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

In Vivo Biodistribution Study

Materials:

-

Animal model (e.g., BALB/c mice)

-

LNPs encapsulating a labeled payload (e.g., fluorescently tagged siRNA or mRNA)

-

In vivo imaging system (IVIS) or tissue homogenization equipment

Procedure:

-

Administer the labeled LNPs to the animals via the desired route (e.g., intravenous injection).

-

At various time points post-injection, image the animals using an IVIS to visualize the biodistribution of the LNPs in real-time.

-

Alternatively, at the end of the study, euthanize the animals, harvest major organs (liver, spleen, lungs, kidneys, etc.), and homogenize the tissues.

-

Quantify the amount of the labeled payload in each organ using techniques like fluorescence measurement or quantitative PCR (for nucleic acids).

Signaling Pathways and Workflows

Cellular Uptake of PEGylated LNPs

The cellular uptake of LNPs is a complex process that can occur through various endocytic pathways. The presence of a PEG layer can influence the preferred pathway.

References

The Pivotal Role of DMG-PEG2000 in mRNA Vaccine Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development and potent immune responses. The success of these vaccines is intrinsically linked to their delivery vehicle: the lipid nanoparticle (LNP). A critical component of this sophisticated delivery system is the PEGylated lipid, which plays a multifaceted role in the stability, biodistribution, and efficacy of the vaccine. This technical guide focuses on 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000), a key excipient in formulations such as the Moderna COVID-19 vaccine.[1][2] We will delve into its structural significance, its impact on LNP characteristics, and the experimental methodologies used to evaluate its function.

DMG-PEG2000 is an amphiphilic polymer, possessing a hydrophilic polyethylene glycol (PEG) head and a hydrophobic di-myristoyl glycerol (DMG) tail.[3] This structure allows it to anchor into the lipid bilayer of the LNP, with the PEG chains extending outwards. This PEG shield provides a steric barrier, preventing the aggregation of LNPs and shielding them from opsonization by the immune system, thereby prolonging their circulation time.[4][5] However, this "stealth" property also presents a challenge known as the "PEG dilemma": while essential for stability and systemic circulation, the PEG layer can hinder cellular uptake and endosomal escape of the mRNA payload.[6] Consequently, the molar ratio of DMG-PEG2000 in the LNP formulation is a critical parameter that must be optimized to balance stability with transfection efficiency.

Data Presentation: Physicochemical and Biological Properties of DMG-PEG2000 LNPs

The concentration of DMG-PEG2000 in an LNP formulation significantly influences its physicochemical properties and, consequently, its biological activity. The following tables summarize quantitative data from various studies, highlighting the impact of the DMG-PEG2000 molar percentage on key LNP parameters.

Table 1: Effect of DMG-PEG2000 Molar Percentage on LNP Physicochemical Properties

| Molar % of DMG-PEG2000 | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |

| 1.5% | ~80 - 100 | < 0.2 | Neutral to slightly negative | > 90% |

| 5% | Smaller than 1.5% | < 0.2 | Neutral to slightly negative | > 90% |

| 10% | Smaller than 5% | < 0.2 | Neutral to slightly negative | > 85% |

Note: The exact values can vary depending on the other lipid components, the formulation process, and the measurement technique.

Table 2: In Vitro and In Vivo Transfection Efficiency with Varying DMG-PEG2000 Content

| Molar % of DMG-PEG2000 | In Vitro Transfection Efficiency (Relative Luciferase Expression) | In Vivo Transgene Expression (Relative Luciferase Expression) |

| 1.5% | Optimal | Moderate |

| 5% | Reduced compared to 1.5% | Optimal |

| 10% | Significantly Reduced | Reduced |

Source: Data synthesized from studies demonstrating a bell-shaped relationship between PEG content and transfection efficiency, where lower PEG content is favorable for in vitro cellular uptake, while higher PEG content enhances in vivo stability and circulation.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of mRNA LNPs. The following are generalized protocols based on common practices in the field.

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

Objective: To formulate mRNA-LNPs with a defined size and composition.

Materials:

-

Ionizable lipid (e.g., SM-102) dissolved in ethanol

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

-

Cholesterol dissolved in ethanol

-

DMG-PEG2000 dissolved in ethanol

-

mRNA encoding a reporter protein (e.g., Luciferase) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare the lipid solution by combining the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the aqueous mRNA solution in the citrate buffer.

-

Set up the microfluidic mixing device with the lipid solution in one inlet and the mRNA solution in the other.

-

Pump the two solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing of the two phases induces the self-assembly of the LNPs, encapsulating the mRNA.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation.

-

Sterile-filter the final LNP suspension.

Protocol 2: Characterization of LNP Physicochemical Properties

Objective: To determine the size, polydispersity, zeta potential, and encapsulation efficiency of the formulated LNPs.

Materials:

-

Formulated LNP suspension

-

Dynamic Light Scattering (DLS) instrument

-

Quant-iT RiboGreen RNA assay kit or similar

-

Spectrofluorometer

Procedure:

-

Size and Polydispersity Index (PDI):

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using a DLS instrument.

-

-

Zeta Potential:

-

Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer.

-

Measure the surface charge using the DLS instrument with a zeta potential electrode.

-

-

Encapsulation Efficiency:

-

Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.

-

Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to RNA.

-

Measure the fluorescence intensity of both the lysed and intact samples using a spectrofluorometer.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

-

Protocol 3: In Vitro Transfection Efficiency Assay

Objective: To evaluate the ability of the formulated LNPs to deliver functional mRNA to cells in culture.

Materials:

-

Formulated LNPs encapsulating luciferase mRNA

-

A suitable cell line (e.g., HeLa or HEK293T)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of the mRNA-LNPs.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA delivery and protein expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Structure of an mRNA Lipid Nanoparticle with DMG-PEG2000.

References

- 1. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]

- 2. Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]

- 4. What are PEG lipids? | BroadPharm [broadpharm.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]

- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of PEG2000-Doxorubicin-Glucuronide Conjugates

Disclaimer: A specific molecule denoted as "PEG2000-DGG" is not prominently described in the available scientific literature. Based on the components of the query, this guide outlines a plausible synthetic and purification pathway for a conjugate of PEG2000, Doxorubicin (DOX), and a Glucuronide (Gluc) linker, a structure relevant to targeted cancer therapy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene glycol (PEG) to therapeutic agents, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs. It can increase circulation half-life, improve stability, and reduce immunogenicity. Doxorubicin, a potent anthracycline antibiotic used in cancer chemotherapy, is a candidate for such modification to mitigate its severe side effects, particularly cardiotoxicity.

A promising approach in targeted cancer therapy involves the use of prodrugs that are activated at the tumor site. The enzyme β-glucuronidase is found in high concentrations in necrotic tumor tissues, making glucuronide-linked prodrugs an attractive option for selective drug release.[1][2] This guide details a theoretical multi-step synthesis and purification strategy for PEG2000-Doxorubicin-Glucuronide, a molecule designed to combine the benefits of PEGylation with tumor-specific drug activation.

Part 1: Synthesis of PEG2000-Doxorubicin-Glucuronide

The overall synthesis is a multi-step process involving the preparation of a doxorubicin-glucuronide prodrug, followed by its conjugation to a functionalized PEG2000 chain.

Synthesis of Doxorubicin-Glucuronide Prodrug (DOX-Gluc)

The initial step is the synthesis of a doxorubicin-glucuronide prodrug. This typically involves the reaction of doxorubicin with an activated glucuronic acid derivative. The linkage is designed to be cleavable by the enzyme β-glucuronidase.[2][3][4] A common method is to use a self-immolative spacer to ensure efficient release of the active doxorubicin upon cleavage of the glucuronide moiety.[3]

Experimental Protocol: Synthesis of DOX-Gluc

-

Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first protected to prevent unwanted side reactions. This can be achieved through acetylation of the hydroxyl groups and methylation of the carboxylic acid.

-

Activation of Protected Glucuronic Acid: The protected glucuronic acid is then activated to facilitate conjugation. A common method is the conversion of the anomeric hydroxyl group to a bromide, creating a glycosyl bromide donor using a reagent like HBr in acetic acid.[1]

-

Synthesis of a Self-Immolative Linker: A bifunctional linker, such as one containing an amine and a para-aminobenzyl alcohol (PABA) moiety, is prepared. The amine group will be used for conjugation to the glucuronic acid, and the hydroxyl group will be activated for subsequent reaction with doxorubicin.

-

Conjugation of Glucuronic Acid to Linker: The activated glucuronic acid is reacted with the linker under conditions that favor the formation of a β-glycosidic bond.

-

Conjugation to Doxorubicin: The linker-glucuronide construct is then conjugated to the amino group of doxorubicin's daunosamine sugar. This is often achieved through an amide bond formation.

-

Deprotection: The protecting groups on the glucuronic acid are removed to yield the final DOX-Gluc prodrug.

Synthesis of Functionalized PEG2000

To conjugate the PEG moiety to the DOX-Gluc prodrug, a heterobifunctional PEG derivative is required.[5] A common strategy is to use a PEG with a reactive group at one end, such as an N-hydroxysuccinimide (NHS) ester, which can react with an amine group.

Experimental Protocol: Synthesis of Amine-Reactive PEG2000 (PEG2000-NHS)

-

Carboxylation of mPEG2000-OH: Methoxy-PEG2000-OH is reacted with a dicarboxylic anhydride (e.g., succinic anhydride) in the presence of a base (e.g., pyridine) to form mPEG2000-COOH.

-

Activation of Carboxyl Group: The terminal carboxyl group of mPEG2000-COOH is activated to an NHS ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent (e.g., dichloromethane).

-

Purification: The resulting PEG2000-NHS is purified by precipitation in cold diethyl ether and filtration to remove unreacted reagents.

Conjugation of PEG2000-NHS to DOX-Gluc

The final step is the conjugation of the activated PEG2000-NHS to the DOX-Gluc prodrug. This reaction typically targets the primary amino group of the doxorubicin moiety within the prodrug.

Experimental Protocol: Synthesis of PEG2000-DOX-Gluc

-

Reaction Setup: DOX-Gluc is dissolved in a suitable solvent, such as dimethylformamide (DMF), along with a non-nucleophilic base like triethylamine (TEA) to deprotonate the target amine group.[6]

-

Addition of PEG2000-NHS: A solution of PEG2000-NHS in DMF is added dropwise to the DOX-Gluc solution.

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at room temperature for 24-48 hours.[6]

-

Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Data Presentation: Synthesis Parameters

| Parameter | Synthesis of DOX-Gluc | Synthesis of PEG2000-NHS | Conjugation of PEG-DOX-Gluc |

| Key Reagents | Doxorubicin, Activated Glucuronic Acid | mPEG2000-OH, Succinic Anhydride, NHS, DCC | DOX-Gluc, PEG2000-NHS, TEA |

| Solvent | DMF, DCM | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 24-72 hours | 4-24 hours | 24-48 hours |

| Molar Ratio | (DOX:Gluc-linker) 1:1.5 | (PEG:NHS:DCC) 1:1.2:1.2 | (DOX-Gluc:PEG-NHS) 1:1.2 |

| Typical Yield | 40-60% | >90% | 50-70% |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of PEG2000-DOX-Gluc.

Part 2: Purification of PEG2000-Doxorubicin-Glucuronide

Purification of the final conjugate is critical to remove unreacted starting materials, byproducts, and excess reagents. A multi-step purification process is typically employed.

Dialysis

Dialysis is an effective first step to remove small molecule impurities such as unreacted DOX-Gluc, NHS, DCC byproducts, and solvents.

Experimental Protocol: Dialysis

-

Membrane Selection: A dialysis membrane with an appropriate molecular weight cutoff (MWCO), such as 3.5 kDa or 5 kDa, is selected to retain the PEG2000-DOX-Gluc conjugate while allowing smaller molecules to pass through.

-

Procedure: The crude reaction mixture is transferred into the dialysis tubing, which is then sealed and submerged in a large volume of deionized water or a suitable buffer at 4°C.

-

Buffer Exchange: The dialysis buffer is changed frequently (e.g., every 4-6 hours) for 2-3 days to ensure complete removal of small molecule impurities.[7]

-

Lyophilization: The purified solution inside the dialysis bag is collected and lyophilized (freeze-dried) to obtain the product as a solid powder.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography (also known as gel filtration) is used to separate molecules based on their size. This is a highly effective method for separating the larger PEG2000-DOX-Gluc conjugate from any remaining unreacted DOX-Gluc and free PEG2000.

Experimental Protocol: Size Exclusion Chromatography

-

Column and Resin: A column packed with a suitable resin (e.g., Sephadex G-25 or Sephacryl S-200) is chosen based on the size of the molecules to be separated.

-

Elution: The lyophilized product from dialysis is redissolved in a minimal amount of a suitable mobile phase (e.g., phosphate-buffered saline, PBS) and loaded onto the column.

-

Fraction Collection: The mobile phase is continuously passed through the column, and fractions are collected. The larger PEG2000-DOX-Gluc conjugate will elute first, followed by smaller molecules.

-

Analysis: The collected fractions are analyzed by UV-Vis spectroscopy (monitoring doxorubicin's absorbance at ~480 nm) and a PEG-sensitive assay to identify the fractions containing the purified conjugate.

-

Final Product: The desired fractions are pooled and lyophilized to yield the final purified PEG2000-DOX-Gluc.

Data Presentation: Purification and Characterization

| Parameter | Dialysis | Size Exclusion Chromatography | Characterization |

| Objective | Remove small molecule impurities | Separate by size (conjugate vs. free PEG/drug) | Confirm structure and purity |

| Apparatus | Dialysis membrane (3.5-5 kDa MWCO) | Sephadex/Sephacryl column | NMR, HPLC, Mass Spectrometry |

| Typical Duration | 48-72 hours | 2-4 hours | N/A |

| Key Outcome | Removal of salts, solvents, unreacted small molecules | High purity conjugate (>95%) | Structural confirmation, purity determination |

| Post-processing | Lyophilization | Lyophilization | N/A |

Visualization: Purification Workflow

Caption: Workflow for the purification of PEG2000-DOX-Gluc.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and purification of PEG2000-Doxorubicin-Glucuronide. The described protocols are based on established chemical principles and methodologies reported for similar drug-polymer conjugates.[1][5][6][8] Successful implementation of this multi-step process requires careful execution and rigorous analytical characterization to ensure the identity, purity, and quality of the final product for its intended application in drug delivery research.

References

- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Doxorubicin-Glucuronide Prodrug Released from Nanogels Activated by High-Intensity Focused Ultrasound Liberated β-Glucuronidase [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid-sensitive polyethylene glycol conjugates of doxorubicin: preparation, in vitro efficacy and intracellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

PEG2000-Dendrigraft Poly-L-Lysine (PEG2000-DGG): A Biocompatibility and Toxicity Profile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of PEG2000-Dendrigraft Poly-L-Lysine (PEG2000-DGG). Dendrigraft poly-L-lysines (DGLs) are a class of dendritic polymers that have garnered significant interest for biomedical applications due to their unique structural and biological properties.[1] PEGylation, the process of attaching polyethylene glycol (PEG) chains, is a widely employed strategy to enhance the biocompatibility and pharmacokinetic properties of nanomaterials. This guide synthesizes the available scientific literature to provide a detailed resource for researchers, scientists, and drug development professionals working with or considering the use of this compound.

Core Concepts: Dendrigraft Poly-L-Lysine and PEGylation

Dendrigraft poly-L-lysines are characterized by their highly branched, tree-like architecture, which provides a high density of surface functional groups.[1] Key properties of DGLs relevant to biomedical applications include:

-

Water Solubility and Stability : DGLs are readily soluble in aqueous solutions and are stable under sterilization conditions.[2]

-

Partial Biodegradability : The poly-L-lysine backbone is susceptible to degradation by endogenous peptidases.[2]

-

Low Immunogenicity : Studies have shown that native third-generation DGLs are inefficient at eliciting an antibody response.[3][4]

-

Low Intrinsic Cytotoxicity : The inherent cytotoxicity of DGLs is considered to be low.[2]

Polyethylene glycol (PEG) is a hydrophilic polymer approved by the FDA for various applications.[5] When conjugated to other molecules (PEGylation), it can confer several advantageous properties:

-

Reduced Immunogenicity : The PEG shield can mask the core molecule from the immune system.

-

Increased Circulation Time : PEGylation can reduce renal clearance and uptake by the reticulo-endothelial system, prolonging the time the conjugate remains in the bloodstream.[6][7]

-

Improved Solubility and Stability : PEG can enhance the solubility and stability of hydrophobic molecules in aqueous environments.

The combination of a DGL core with PEG2000 chains (this compound) aims to leverage the beneficial properties of both components, creating a promising candidate for applications such as drug and gene delivery.[1][8]

In Vitro Biocompatibility and Toxicity

The in vitro assessment of this compound is crucial for predicting its in vivo behavior. Key assays include cytotoxicity and hemolysis assessments.

Cytotoxicity Profile

Studies on PEGylated DGLs have consistently shown that PEGylation reduces the cytotoxicity of the parent DGL. An increase in the extent of PEGylation has been correlated with a decrease in cytotoxicity in 293 cells.[2][9] While specific IC50 values for this compound are not widely reported in the literature, data from related materials provide valuable insights. For instance, studies on various PEG derivatives have shown that cytotoxicity can be dependent on the molecular weight of the PEG and the cell line used.[10][11] PEG 400 and PEG 2000 were found to be almost non-cytotoxic at a concentration of 5 mg/mL in one study.[10]

Table 1: Representative Cytotoxicity Data for PEG Derivatives

| Compound/Material | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |

| PEG 400 | L929 | MTT | 5 mg/mL | ~100% | [10] |

| PEG 1000 | L929 | MTT | 5 mg/mL | Lower than PEG 400/2000 | [10] |

| PEG 2000 | L929 | MTT | 5 mg/mL | ~100% | [10] |

| PEG 4000 | L929 | MTT | 5 mg/mL | Lower than PEG 400/2000 | [10] |

| PEGylated DGLs | 293 | Not Specified | Not Specified | Increased with PEGylation | [2][9] |

Note: This table summarizes general findings on PEG derivatives and PEGylated DGLs due to the lack of specific quantitative data for this compound in the reviewed literature.

Hemolysis Assay

Table 2: Hemolytic Activity of Representative PEGylated Nanoparticles

| Material | Concentration Range | Hemolysis (%) | Classification | Reference |

| PEGylated Prodrug Nanomicelles | 0.02 - 2 mg/mL | 0.62 - 4.24 | Non-hemolytic to Slightly Hemolytic | [13] |

Note: This table provides an example of hemolysis data for a PEGylated system to illustrate the expected low hemolytic potential of such materials.

In Vivo Biocompatibility and Toxicity

In vivo studies are essential to understand the systemic response to this compound, including its biodistribution, immunogenicity, and potential organ toxicity.

Animal Models and Observations

Studies in mice and rats are commonly used to assess the in vivo toxicity of PEGylated materials. For high-molecular-weight PEGs administered to Sprague Dawley rats, no treatment-related clinical findings or significant changes in body weight were observed at a dose of 100 mg/kg once a week for 24 weeks.[7] However, it is important to note that the toxicity of PEGs can be route- and dose-dependent. For example, intraperitoneal injection of high doses of PEG 200 in mice has been shown to cause toxicity.[2][14]

Subcutaneous implantation of hydrogels containing DGLs and PEG in mice for three weeks resulted in extensive cellular infiltration with only a mild foreign body reaction, suggesting good in vivo biocompatibility.[10]

Biodistribution

The biodistribution of PEGylated nanoparticles is heavily influenced by the PEG chain length and density. Increased PEG surface density on nanoparticles leads to longer circulation times and reduced uptake by the reticuloendothelial system (liver and spleen).[6] Studies on PEGylated lipid-calcium-phosphate nanoparticles in mice have shown that they are primarily distributed to the liver and spleen.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable assessment of biocompatibility and toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, L929, or a cell line relevant to the intended application) in a 96-well plate at a density of 1 x 104 cells/well and culture for 24 hours.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hemolysis Assay

This assay quantifies the amount of hemoglobin released from red blood cells upon exposure to the test material.

Protocol:

-

Blood Collection and Preparation: Obtain fresh whole blood (e.g., from a healthy donor) and centrifuge to separate the red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS).

-

RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

-

Treatment: In a series of microcentrifuge tubes, add the RBC suspension and different concentrations of this compound. Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).

-

Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle shaking.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Supernatant Analysis: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations: Workflows and Potential Signaling Pathways

Visual diagrams can aid in understanding complex experimental processes and biological interactions.

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Caption: General Workflow for an In Vivo Toxicity and Biodistribution Study.

Caption: Hypothetical Inflammatory Signaling Pathways Potentially Modulated by PEG-DGG.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on pathways known to be affected by some PEGylated materials and is intended for illustrative purposes. Specific pathway activation by this compound requires direct experimental validation.

Conclusion

PEG2000-Dendrigraft Poly-L-Lysine represents a promising platform for various biomedical applications. The available evidence on related materials suggests a favorable biocompatibility and toxicity profile, characterized by low cytotoxicity, low immunogenicity, and reduced hemolytic activity compared to its non-PEGylated counterpart. In vivo studies on similar materials indicate good tissue compatibility. However, it is crucial to acknowledge the limited availability of specific quantitative toxicity data for the this compound conjugate in the public domain. Therefore, comprehensive in vitro and in vivo characterization of each specific this compound formulation is imperative during its development for any clinical application to ensure its safety and efficacy. This guide provides a foundational understanding and a framework for the necessary evaluations.

References

- 1. RGD-grafted poly-L-lysine-graft-(polyethylene glycol) copolymers block non-specific protein adsorption while promoting cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cautionary note: Toxicity of polyethylene glycol 200 injected intraperitoneally into mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional PEG-peptide hydrogels to modulate local inflammation induced by the proinflammatory cytokine TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polystyrene-poly (ethylene glycol) (PS-PEG2000) particles as model systems for site specific drug delivery. 2. The effect of PEG surface density on the in vitro cell interaction and in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyethylene glycol-grafted poly-L-lysine as polymeric gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Versatile lysine dendrigrafts and polyethylene glycol hydrogels with inherent biological properties: in vitro cell behavior modulation and in vivo biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

In Vivo Biodistribution of PEG2000-Diglyceride (DGG) Containing Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of lipid nanoparticles (LNPs) incorporating PEG2000-Diglyceride (DGG). As a critical component in drug delivery systems, particularly for nucleic acid-based therapeutics, understanding the organ and tissue-specific accumulation of these LNPs is paramount for optimizing efficacy and safety. This document synthesizes available data on closely related LNP formulations to project the biodistribution profile of PEG2000-DGG LNPs, details relevant experimental methodologies, and presents key data in a structured format for ease of comparison.

Introduction to this compound LNPs in Drug Delivery

Lipid nanoparticles have emerged as a leading platform for the delivery of therapeutic payloads, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The inclusion of a polyethylene glycol (PEG) layer, or "PEGylation," is a crucial strategy to enhance the systemic circulation time of these nanoparticles by reducing opsonization and subsequent clearance by the mononuclear phagocyte system. The choice of the lipid anchor for the PEG chain significantly influences the stability of this protective layer and, consequently, the in vivo fate of the LNP.

This compound utilizes a diglyceride anchor, which is expected to influence the rate of PEG shedding from the LNP surface post-administration. This "de-shielding" process is critical for the interaction of the LNP with target cells and subsequent payload delivery. The desorption rate of the PEG-lipid is largely governed by the length of the lipid anchor chains. Shorter acyl chains, such as the C14 chains in dimyristoyl-glycerol (DMG), lead to faster shedding compared to longer C18 chains. This rapid shedding is associated with increased accumulation in the liver. Given that diglycerides typically contain fatty acid chains of varying lengths, the specific composition of the DGG anchor will be a key determinant of the LNP's pharmacokinetic profile.

Quantitative Biodistribution Data

The following table summarizes quantitative biodistribution data from studies on LNPs with PEG2000 anchored via lipids with C14 chains (e.g., DMG-PEG2000), which serve as a proxy for this compound. The data is primarily from studies involving intravenous (IV) administration in mice.

| Organ | Time Point | % Injected Dose / gram tissue (Mean ± SD) or Total Radiant Efficiency | LNP Formulation Details | Administration Route | Reference |

| Liver | 2 hours | ~15% of injected amount in blood | Deuterated cholesterol-labeled LNPs | Intramuscular | [1] |

| 6 hours | Predominantly localized in the liver and spleen | mLuc mRNA LNPs with 5% DMG-PEG2000 | Intravenous | [2][3] | |

| 6 hours | Highest bioluminescent signals in liver and spleen | mLuc mRNA LNPs with 5% DMG-PEG2000 | Intravenous | [3] | |

| 24 hours | ~50% of total luminescence | mLuc mRNA LNPs | Intramuscular | [4] | |

| 48 hours | ~58.8% of total luminescence | mLuc mRNA LNPs | Intramuscular | [4] | |

| 48 hours | ~21.5% of total administered dose | ³H-labeled LNPs | Intramuscular | [5] | |

| Spleen | 6 hours | Predominantly localized in the liver and spleen | mLuc mRNA LNPs with 5% DMG-PEG2000 | Intravenous | [2][3] |

| 48 hours | <1.1% of total administered dose | ³H-labeled LNPs | Intramuscular | [5] | |

| Lungs | 6 hours | Signal detected | Luciferase RNA LNPs | Intravenous | [5] |

| Lymph Nodes | 6 hours | Signal detected | Luciferase RNA LNPs | Intravenous | [5] |

| Injection Site (Muscle) | 6 hours | Peak bioluminescence | FLuc mRNA LNPs | Intramuscular | [5] |

| 24 hours | 41.9% of total luminescence | mLuc mRNA LNPs | Intramuscular | [4] |

Experimental Protocols

LNP Formulation

Lipid nanoparticles are typically formulated using a rapid mixing technique, such as microfluidics, to ensure uniform particle size and high encapsulation efficiency.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

-

Helper lipid (e.g., DSPC, DOPE)

-

Cholesterol

-

This compound

-

Nucleic acid payload (e.g., mRNA, siRNA) dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol

Protocol:

-

Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

-

The aqueous phase consists of the nucleic acid payload dissolved in a citrate buffer.

-

The lipid-ethanol solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr™) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[7]

-

The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated nucleic acid.

LNP Characterization

Particle Size and Polydispersity Index (PDI):

-

Determined by Dynamic Light Scattering (DLS).

-

A low PDI (<0.2) indicates a narrow and uniform particle size distribution.

Zeta Potential:

-

Measures the surface charge of the LNPs.

-

Typically near-neutral at physiological pH.

Encapsulation Efficiency:

-

Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

The fluorescence is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated nucleic acid.

In Vivo Biodistribution Studies

Animal Model:

-

Typically performed in mice (e.g., C57BL/6 or BALB/c strains).

Administration:

-

LNPs are administered via the desired route, commonly intravenous (tail vein injection) or intramuscular.

Quantification Methods:

-

Bioluminescence Imaging:

-

LNPs are formulated to encapsulate mRNA encoding a reporter protein like Firefly Luciferase (FLuc) or Gaussia Luciferase (GLuc).

-

At specified time points post-injection, the substrate (e.g., D-luciferin) is administered to the animals.

-

Whole-body and ex vivo organ imaging is performed using an in vivo imaging system (IVIS) to detect the bioluminescent signal.[8][9]

-

Signal intensity is quantified as total flux (photons/second).

-

-

Fluorescence Imaging:

-

A fluorescent dye (e.g., DiR, Cy5) is incorporated into the LNP formulation.

-

Similar to bioluminescence imaging, whole-body and ex vivo organ fluorescence is measured using an IVIS.[10]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

A labeled lipid component (e.g., deuterated cholesterol) is included in the LNP formulation.

-

At various time points, blood and tissues are collected.

-

Lipids are extracted from the samples, and the concentration of the labeled component is quantified by LC-MS, allowing for precise determination of LNP concentration in different organs.[1]

-

Visualization of Experimental Workflows

LNP Formulation and Characterization Workflow

References

- 1. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]

- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]

PEG2000-DGG for Non-Viral Gene Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEG2000-Dendrigraft Poly-L-Lysine (PEG2000-DGG) as a promising non-viral vector for gene therapy. Dendrigraft poly-L-lysines (DGLs) are a class of dendrimers that have garnered significant interest for their controllable synthesis and excellent gene transfection efficiency. The covalent attachment of polyethylene glycol (PEG), specifically with a molecular weight of 2000 Da (PEG2000), to the DGG backbone imparts several advantageous properties, including reduced cytotoxicity and improved stability of the gene delivery vehicle. This document details the synthesis, characterization, and application of this compound in non-viral gene therapy, providing structured data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.

Core Concepts and Principles

Dendrigraft poly-L-lysines are hyperbranched polymers with a poly-L-lysine backbone. Their three-dimensional structure and high density of primary amines on the surface allow for efficient condensation of negatively charged plasmid DNA (pDNA) into nanoparticles. This process is primarily driven by electrostatic interactions.

The PEGylation of DGLs, creating PEG-DGG, serves multiple purposes in gene delivery. The hydrophilic and neutral PEG chains form a protective layer around the nanoparticle, which can:

-

Reduce cytotoxicity: By masking the positive charge of the poly-lysine core, PEGylation mitigates the membrane-disrupting effects that are often associated with cationic polymers.

-

Enhance stability: The PEG shield prevents aggregation of the nanoparticles in physiological solutions and reduces interactions with serum proteins, which can lead to premature clearance from circulation.

-

Modulate transfection efficiency: The extent of PEGylation is a critical parameter that needs to be optimized. While some degree of PEGylation is beneficial, excessive PEGylation can hinder the interaction of the nanoparticle with the cell membrane and subsequent cellular uptake, potentially lowering transfection efficiency.

Synthesis of this compound

The synthesis of this compound involves the covalent conjugation of activated PEG2000 to the primary amine groups of the Dendrigraft Poly-L-Lysine. A common method involves the use of an N-Hydroxysuccinimide (NHS) ester-activated PEG2000, which reacts with the primary amines of DGG to form stable amide bonds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dendrigraft Poly-L-Lysine (DGG) of a specific generation (e.g., Generation 3)

-

Methoxy-PEG2000-NHS (mPEG2000-Succinimidyl Carboxymethyl Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dialysis tubing (e.g., MWCO 10 kDa)

-

Lyophilizer

Procedure:

-

Dissolve a calculated amount of DGG in anhydrous DMSO.

-

Dissolve a molar excess of mPEG2000-NHS in anhydrous DMSO. The molar ratio of mPEG2000-NHS to DGG will determine the degree of PEGylation.

-

Add the mPEG2000-NHS solution dropwise to the DGG solution while stirring.

-

Allow the reaction to proceed at room temperature for 24-48 hours under a dry, inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete, transfer the solution to a dialysis tube.

-

Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted PEG and DMSO.

-

Freeze the purified PEG-DGG solution and lyophilize to obtain the final product as a white powder.

-

Characterize the degree of PEGylation using techniques such as 1H NMR spectroscopy.

Formulation of this compound/pDNA Nanoparticles

The formation of nanoparticles for gene delivery is achieved by mixing the cationic this compound with anionic plasmid DNA. The ratio of the polymer to the DNA is a critical factor influencing the physicochemical properties and biological activity of the resulting nanoparticles. This is often expressed as a weight ratio or a nitrogen-to-phosphate (N/P) ratio.

Experimental Protocol: Nanoparticle Formulation

Materials:

-

This compound

-

Plasmid DNA (pDNA) encoding the gene of interest (e.g., a reporter gene like GFP or luciferase)

-

Nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline)

Procedure:

-

Dissolve this compound in nuclease-free water or buffer to a desired stock concentration.

-

Dilute the pDNA to a suitable concentration in the same solvent.

-

To formulate the nanoparticles at a specific weight ratio (e.g., 5:1), add the required volume of the this compound stock solution to the pDNA solution.

-

Mix immediately by gentle vortexing or pipetting.

-

Incubate the mixture at room temperature for 30 minutes to allow for the complexation and formation of stable nanoparticles.

-

The resulting nanoparticle suspension is ready for characterization or in vitro/in vivo studies.

Characterization of this compound/pDNA Nanoparticles

The physicochemical properties of the nanoparticles are crucial for their performance as gene delivery vectors. Key parameters to characterize include particle size, polydispersity index (PDI), and zeta potential.

Quantitative Data on Nanoparticle Properties

| Vector | DGG Generation | PEG MW (Da) | Weight Ratio (Polymer:DNA) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| DGL | G2 | - | 5:1 | 120 ± 15 | +35 ± 4 | [1] |

| PEG-DGL | G2 | 2000 | 5:1 | 130 ± 20 | +15 ± 3 | [1] |

| DGL | G3 | - | 5:1 | 115 ± 12 | +40 ± 5 | [1] |

| PEG-DGL | G3 | 2000 | 5:1 | 125 ± 18 | +18 ± 4 | [1] |

| PEG-PLL | - | 5000 | 10:1 | ~100 | Not specified | [2] |

Note: Data is compiled from multiple sources and represents typical values. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols for Characterization

Dynamic Light Scattering (DLS) for Particle Size and PDI:

-

Dilute the nanoparticle suspension in a suitable buffer to avoid multiple scattering effects.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI using a DLS instrument.

Laser Doppler Velocimetry for Zeta Potential:

-

Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 1 mM HEPES).

-

Transfer the sample to an appropriate folded capillary cell.

-

Measure the electrophoretic mobility to determine the zeta potential.

Gel Retardation Assay:

-

Prepare an agarose gel (0.8-1.0% w/v) in TAE or TBE buffer containing a fluorescent nucleic acid stain (e.g., ethidium bromide or SYBR Safe).

-